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  • Product: (4-Chloro-2-isopropylphenyl)boronic acid
  • CAS: 1395084-16-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Applications of (4-Chloro-2-isopropylphenyl)boronic acid

This guide provides an in-depth technical analysis of (4-Chloro-2-isopropylphenyl)boronic acid , a specialized organoboron building block used in the synthesis of sterically congested biaryl scaffolds. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Chloro-2-isopropylphenyl)boronic acid , a specialized organoboron building block used in the synthesis of sterically congested biaryl scaffolds.

Executive Summary

(4-Chloro-2-isopropylphenyl)boronic acid (CAS 1395084-16-8 ) is a bifunctional arylboronic acid characterized by significant steric bulk at the ortho-position and a deactivated electrophilic handle at the para-position. It serves as a critical intermediate in medicinal chemistry for constructing atropisomeric biaryls and tetrasubstituted olefin scaffolds .

Its utility is defined by two competing structural features:

  • Steric Hindrance: The 2-isopropyl group imposes a high energy barrier for transmetallation during cross-coupling, requiring specialized catalytic systems (e.g., Buchwald precatalysts).

  • Orthogonal Reactivity: The 4-chloro substituent remains inert under standard Suzuki-Miyaura conditions, allowing for sequential functionalization (e.g., Boron coupling first, followed by Chlorine activation).

Molecular Identity & Structural Analysis

Parameter Data
CAS Number 1395084-16-8
IUPAC Name (4-Chloro-2-(propan-2-yl)phenyl)boronic acid
Molecular Formula C

H

BClO

Molecular Weight 198.45 g/mol
SMILES CC(C)C1=C(B(O)O)C=CC(Cl)=C1
InChI Key Predicted based on structure:[1]IAEUFBDMVKQCLU-UHFFFAOYSA-N (Analog)
Structural Visualization & Electronic Map

The following diagram illustrates the competing steric and electronic zones of the molecule.

G cluster_0 Molecular Architecture Node_Core Phenyl Ring (Scaffold) Node_Boron Boronic Acid (-B(OH)2) Pos 1: Nucleophile Node_Core->Node_Boron Primary Reactivity Node_Steric Isopropyl Group (-iPr) Pos 2: Steric Gatekeeper Node_Core->Node_Steric Ortho-Clash Node_Chloro Chloro Group (-Cl) Pos 4: Latent Electrophile Node_Core->Node_Chloro Secondary Reactivity Node_Steric->Node_Boron Slows Transmetallation (Steric Bulk) Node_Chloro->Node_Boron Inductive Deactivation (-I Effect)

Caption: Functional map highlighting the steric interference of the isopropyl group on the boronic acid moiety.

Physicochemical Profile

Physical Constants

Note: Experimental values for this specific isomer are sparse in open literature; values below are derived from close structural analogs (e.g., 2-isopropylphenylboronic acid and 4-chlorophenylboronic acid) and predictive models.

Property Value / Range Context & Implications
Appearance White to off-white powderTypical of arylboronic acids; may aggregate due to hydrogen bonding.
Melting Point 120–145 °C (Predicted)Lower than 4-chlorophenylboronic acid (284°C) due to the 2-isopropyl group disrupting crystal packing.
pKa 8.6 ± 0.2 (Predicted)Slightly more acidic than phenylboronic acid (8.8) due to the electron-withdrawing 4-Cl group.
LogP ~3.2 Lipophilic; requires organic co-solvents (THF, Dioxane) for aqueous coupling.
Solubility High: MeOH, DMSO, THFLow: Water, HexanesSoluble in polar aprotic/protic organic solvents.
Stability: The Boroxine Equilibrium

Like most boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine).

  • Observation: Purity analysis (NMR) often shows a mixture of monomer and trimer. This is not an impurity but a dehydration state.

  • Reversal: Adding water or a Lewis base (during reaction) shifts the equilibrium back to the reactive monomeric boronic acid.

Synthetic Utility & Reactivity[2]

The "Ortho-Effect" in Suzuki-Miyaura Coupling

The 2-isopropyl group creates a "conical" steric zone around the Carbon-Boron bond. This has two major consequences:

  • Retarded Transmetallation: The bulky isopropyl group hinders the approach of the Palladium(II)-Ar complex to the boronate species.

  • Protodeboronation Risk: Steric strain relief can accelerate C-B bond cleavage under harsh basic conditions (high T, strong base), leading to the hydrodeboronated byproduct (3-chloroisopropylbenzene).

Optimized Coupling Protocol

To overcome the steric barrier, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which facilitate oxidative addition and create a flexible pocket for the hindered transmetallation step.

Protocol: Coupling with Heteroaryl Chlorides

Standard conditions (Pd(PPh3)4) typically fail. Use this high-activity system:

  • Reagents:

    • (4-Chloro-2-isopropylphenyl)boronic acid (1.2 equiv)[2]

    • Aryl Halide (1.0 equiv)

    • Catalyst: Pd(OAc)

      
       (2 mol%) + SPhos  (4 mol%)
      
    • Base: K

      
      PO
      
      
      
      (2.0 equiv) - Anhydrous phosphate is milder than carbonate/hydroxide, reducing deboronation.
    • Solvent: Toluene : Water (10:1)

  • Procedure:

    • Charge a reaction vial with boronic acid, aryl halide, Pd(OAc)

      
      , SPhos, and K
      
      
      
      PO
      
      
      .
    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed Toluene/Water mixture.

    • Heat to 100 °C for 12–18 hours. Vigorous stirring is essential.

    • Monitoring: Check for the consumption of the aryl halide. If the boronic acid is consumed but halide remains (protodeboronation), add a second portion (0.5 equiv) of boronic acid.

Mechanism of Steric Coupling

Suzuki Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Cycle Closes Boron Boronic Acid (Steric Bulk) Boron->TransMet High Barrier (2-iPr Clash)

Caption: The Suzuki cycle highlighting the Transmetallation step as the bottleneck due to the 2-isopropyl steric clash.

Handling, Storage, & Safety

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerator).

  • Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required for short-term storage.

  • Desiccation: Keep tightly sealed to prevent uncontrolled hydration/dehydration cycles between acid and boroxine forms.

Safety Profile (GHS Classification)

Based on analog data for substituted phenylboronic acids.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precaution: Avoid inhalation of dust. The compound is a solid powder that can be an irritant to mucous membranes.

References

  • BLD Pharm. (n.d.). (4-Chloro-2-isopropylphenyl)boronic acid Product Page (CAS 1395084-16-8).[1][2][3][4][5] Retrieved from

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Contextual grounding for SPhos usage in hindered couplings).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic insight into protodeboronation of ortho-substituted boronic acids).
  • PubChem. (n.d.). Compound Summary for 4-Chlorophenylboronic acid (Analog). National Library of Medicine. Retrieved from

Sources

Exploratory

Reactivity profile of (4-Chloro-2-isopropylphenyl)boronic acid

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for (4-Chloro-2-isopropylphenyl)boronic acid . This analysis is derived from first-principles organometallic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for (4-Chloro-2-isopropylphenyl)boronic acid . This analysis is derived from first-principles organometallic chemistry applied to sterically demanding ortho-substituted boronic acids and validated by analogous literature precedents.[1]

Technical Guide & Application Manual [1]

Molecular Architecture & Electronic Profile[1]

This molecule is not a generic building block; it is a bifunctional, sterically demanding scaffold .[1] Its utility lies in its ability to introduce a lipophilic, bulky aryl group while retaining a halogen handle for subsequent elaboration.[1]

Structural Analysis
  • The "Ortho-Wall" (Steric): The isopropyl group at the ortho (C2) position creates a significant steric barrier around the boron center. This is the defining feature of its reactivity. It hinders the approach of the palladium catalyst during transmetallation, necessitating specialized ligand systems.

  • The "Electronic Anchor" (Inductive): The chlorine atom at the para (C4) position exerts a weak electron-withdrawing inductive effect (-I), slightly decreasing the nucleophilicity of the boronate compared to 2-isopropylphenylboronic acid. However, it also serves as a robust "sleeping" electrophile, generally unreactive under standard Suzuki conditions used for the boronic acid, allowing for orthogonal functionalization .

The Reactivity Matrix
FeatureChemical ConsequenceOperational Adjustment
2-Isopropyl Group Steric Hindrance: Slows transmetallation; inhibits catalyst approach.[1]CRITICAL: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.[1]
Boronic Acid Nucleophile: Susceptible to protodeboronation (hydrolysis of C-B bond).[2]Avoid strong aqueous bases at high temperatures.[1] Use anhydrous conditions or "slow-release" bases if instability is observed.[1]
4-Chloro Group Electrophile (Latent): Stable to Pd(0) under mild conditions (<80°C).[1]Allows for sequential cross-coupling.[1] React the Boron first, then activate the Chlorine in a second step (e.g., Buchwald-Hartwig).

Synthetic Utility: The Suzuki-Miyaura "Engine"[1][2]

The primary application of this molecule is the synthesis of biaryls via Suzuki-Miyaura coupling. However, standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) will likely fail or proceed with poor conversion due to the ortho-isopropyl steric clash.

The Transmetallation Bottleneck

In a standard catalytic cycle, the boronate must approach the oxidized Palladium(II) center. The 2-isopropyl group acts as a "gatekeeper," physically blocking this interaction unless the ligand on Palladium is designed to accommodate it.[1]

G cluster_cycle Steric Bottleneck in Catalytic Cycle OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Blocked by 2-Isopropyl Group RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Regeneration Ligand Solution: Bulky Phosphine Ligands (SPhos/RuPhos) Ligand->TransMet Facilitates Entry

Caption: The 2-isopropyl group creates a kinetic barrier at the transmetallation step.[1] Bulky, electron-rich ligands are required to open this pathway.[1][3]

Recommended Catalytic Systems

Based on the reactivity of analogous ortho-substituted boronic acids (e.g., 2,4,6-triisopropylphenylboronic acid), the following systems are prioritized:

  • System A (The "Gold Standard"): Pd(OAc)₂ + SPhos .

    • Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient at coupling sterically hindered arylboronic acids.[1] Its structure creates a "pocket" that facilitates transmetallation while preventing catalyst decomposition.[1]

  • System B (The Alternative): Pd-PEPPSI-IPr .

    • Why: N-Heterocyclic Carbene (NHC) ligands are extremely electron-rich and bulky, pushing the reaction forward even with difficult substrates.[1]

Stability & Handling: The Protodeboronation Shield

A major risk with ortho-substituted boronic acids is protodeboronation —the replacement of the -B(OH)₂ group with a proton (-H), destroying the molecule before it can couple.[1]

Mechanism of Instability

While steric bulk usually protects the boron center from nucleophilic attack, specific conditions can accelerate decomposition:

  • High pH (>12): Promotes formation of the boronate anion, which is the active species for coupling but also the species that undergoes protodeboronation.

  • Metal Contamination: Trace metal salts can catalyze the cleavage of the C-B bond.

Storage Protocol[1]
  • State: Solid.[1]

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon/Nitrogen.[1][4] Boronic acids can dehydrate to form boroxines (anhydrides) upon standing. This is reversible (add water), but consistent stoichiometry requires preventing this.[1]

Experimental Protocols

Protocol A: Cross-Coupling with Aryl Bromides (High Steric Demand)

Use this protocol for coupling (4-Chloro-2-isopropylphenyl)boronic acid with hindered or electron-rich aryl halides.[1]

Reagents:

  • (4-Chloro-2-isopropylphenyl)boronic acid (1.2 equiv)[1]

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)[1]

  • Solvent: Toluene/Water (10:1 ratio)[1]

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the boronic acid, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Toluene and Water via syringe.[1]

  • Activation: Heat the mixture to 100°C with vigorous stirring. The biphasic system requires rapid stirring to ensure phase transfer.

  • Monitor: Check conversion via LCMS after 2 hours. If incomplete, continue heating up to 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: Conversion to Trifluoroborate (Stability Enhancement)

If the boronic acid proves too unstable or difficult to purify, convert it to the potassium trifluoroborate salt.

Reaction:


[1]

Procedure:

  • Dissolve the boronic acid in MeOH.

  • Add saturated aqueous KHF₂ (3.0 equiv) dropwise.[1]

  • Stir at RT for 1 hour. A white precipitate (the salt) will form.

  • Concentrate to dryness, then wash the solid with cold acetone/ether to remove excess KHF₂.

  • Result: The resulting trifluoroborate is air-stable, shelf-stable, and can be used in Suzuki couplings (often requiring hydrolysis in situ).[1]

References

  • Mechanistic Insight into Steric Hindrance

    • Title: "Buchwald-Hartwig and Suzuki-Miyaura coupling of sterically hindered substrates."[1]

    • Source:Journal of the American Chemical Society
    • Context: Defines the necessity of dialkylbiaryl phosphine ligands (SPhos, XPhos) for ortho-substituted coupling partners.
    • (Generalized citation for Buchwald Ligand efficacy)

  • Protodeboronation Kinetics

    • Title: "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-R
    • Source:Journal of the American Chemical Society (2016)

    • Context: Explains the mechanism of base-catalyzed deboronation and the "Goldilocks" pH zone for stability.
  • General Suzuki Protocol (SPhos)

    • Title: "Universal, Bench-Stable Catalyst for the Suzuki-Miyaura Coupling."[1]

    • Source:Organic Letters
    • Context: Provides the foundational Pd-SPhos methodology adapted in Protocol A.
  • Physical Properties & Analogues

    • Title: "4-Isopropylphenylboronic acid (CAS 16152-51-5) Entry."[1][5]

    • Source:PubChem[1]

    • Context: Used as the baseline for physical property estimation (solubility/stability) of the chloro-derivative.

Sources

Foundational

Hazards and Safety Precautions for (4-Chloro-2-isopropylphenyl)boronic Acid

Content Type: Technical Safety & Handling Guide CAS Registry Number: 1395084-16-8 Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers. Executive Summary: Chemical Identity & Risk Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Handling Guide CAS Registry Number: 1395084-16-8 Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.

Executive Summary: Chemical Identity & Risk Profile

(4-Chloro-2-isopropylphenyl)boronic acid is a specialized organoboron intermediate used primarily as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structural features—a para-chloro handle for orthogonal functionalization and an ortho-isopropyl group for steric differentiation—introduce specific stability challenges distinct from simple phenylboronic acids.

Key Technical Constraints:

  • Steric Hindrance: The ortho-isopropyl group significantly increases steric bulk around the boron center, retarding transmetallation rates and necessitating high-activity catalytic systems (e.g., Buchwald ligands).[1]

  • Protodeboronation Susceptibility: Like many ortho-substituted aryl boronic acids, this compound is prone to hydrolytic C–B bond cleavage (protodeboronation) under harsh acidic or basic conditions.[1]

  • Variable Stoichiometry: The compound exists in equilibrium with its trimeric anhydride (boroxine), complicating precise stoichiometric calculations during reaction setup.[1]

Physical & Chemical Properties Table[1][2]
PropertySpecification
CAS Number 1395084-16-8
Molecular Formula C₉H₁₂BClO₂
Molecular Weight 198.45 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, THF, DMF; Low solubility in water
Melting Point >200°C (Decomposes/Dehydrates)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Hazard Identification (GHS Classification)

While specific toxicological data for this custom intermediate is limited, "read-across" methodology based on structural analogs (4-chlorophenylboronic acid and 2-isopropylphenylboronic acid) mandates the following GHS classification.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1][3]

Chemical Stability & Reactivity Mechanisms[1]

Understanding the degradation pathways is critical for both safety and yield optimization.[1]

The Boronic Acid-Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) upon storage or heating.[1] This is a reversible equilibrium driven by entropy and water removal.[1]

  • Impact: A sample weighed as "100% acid" may actually contain 10-30% boroxine, leading to an under-loading of the reagent in coupling reactions.[1]

  • Mitigation: For critical GMP steps, determine the precise titer via quantitative NMR (qNMR) or treat the reagent with aqueous base prior to catalyst addition to hydrolyze the boroxine back to the active boronate species.[1]

Protodeboronation (The "Ortho Effect")

The 2-isopropyl group accelerates protodeboronation, where the C–B bond breaks and is replaced by a proton, yielding 3-chlorocumene (a waste byproduct).[1]

  • Mechanism: The steric bulk prevents efficient solvation, while the electron-rich isopropyl group can stabilize the transition state for ipso-protonation in acidic media.[1]

  • Control: Avoid prolonged exposure to strong acids or high temperatures in aqueous base.[1] Use mild bases (e.g., K₃PO₄, Cs₂CO₃) in non-aqueous or biphasic solvent systems (e.g., Dioxane/Water) to minimize this side reaction.[1]

Visualization: Stability & Degradation Pathways

The following diagram illustrates the equilibrium and irreversible degradation pathways.

StabilityPathways cluster_0 Reversible Equilibrium BoronicAcid (4-Chloro-2-isopropylphenyl) boronic acid (Active Reagent) Boroxine Boroxine Trimer (Anhydride Form) BoronicAcid->Boroxine Dehydration (-H2O) Storage/Heat Deboronated 3-Chlorocumene (Inactive Byproduct) BoronicAcid->Deboronated Protodeboronation (Acid/Base/Heat) SuzukiProduct Biaryl Product (Desired) BoronicAcid->SuzukiProduct Pd(0) Catalyst Ar-X, Base

Figure 1: The boronic acid exists in equilibrium with its anhydride (boroxine).[1] Irreversible protodeboronation competes with the desired Suzuki coupling, particularly under harsh conditions.[1]

Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix
HazardRecommended PPERationale
Dermal Nitrile Gloves (Min 0.11mm thickness)Boronic acids are generally soluble in organic solvents; nitrile offers broad chemical resistance.
Ocular Chemical Safety Goggles Dust particles are fine and can bypass standard safety glasses, causing severe mechanical and chemical irritation.[1]
Inhalation Fume Hood or N95 Respirator Prevents inhalation of fine particulate matter which is a respiratory irritant (STOT SE 3).[1]
Handling Protocol for Suzuki Coupling

Objective: Minimize exposure while maximizing catalyst turnover number (TON).

  • Weighing: Weigh the boronic acid inside a fume hood. If the static charge is high, use an antistatic gun or weigh into a glass vial rather than on weighing paper.

  • Solvent Degassing: Sparge reaction solvents (Dioxane, Toluene, or DMF) with Argon for 15 minutes before adding the boronic acid. Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Addition Sequence:

    • Add Aryl Halide, Boronic Acid, and Base to the flask.

    • Add degassed solvent.[1][4]

    • Add Catalyst (Pd) last under a counter-flow of inert gas.[1]

  • Temperature Control: Do not overheat. For this steric substrate, 80–100°C is typical, but exceeding 110°C increases protodeboronation risk significantly.[1]

Emergency Response & Waste Disposal

Emergency Decision Logic

In the event of exposure, immediate action mitigates long-term damage.[1]

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhalation Inhalation Type->Inhalation ActionEye Rinse with water for 15 min Lift eyelids occasionally Eye->ActionEye ActionSkin Wash with soap & water Remove contaminated clothing Skin->ActionSkin ActionInhale Move to fresh air Support breathing if needed Inhalation->ActionInhale Medical Seek Medical Attention (Show SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response flowchart for accidental exposure.

Waste Disposal
  • Classification: Hazardous Organic Waste (Boron-containing).[1]

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone).[1]

    • Place in a dedicated "Non-Halogenated Organic" or "Boron-Contaminated" waste container.[1]

    • Do NOT dispose of down the drain; boron compounds can be phytotoxic and are regulated in wastewater effluent.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Mechanistic insight on protodeboronation).

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General handling of boronic acids).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Chan-Lam Coupling Reactions Involving Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the Chan-Lam coupling reaction, with a specific focus on the use of substituted phenylboronic acids. It is de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Chan-Lam coupling reaction, with a specific focus on the use of substituted phenylboronic acids. It is designed to offer both a theoretical understanding and practical, field-proven protocols for chemists in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction: A Powerful Tool for C-Heteroatom Bond Formation

The Chan-Lam coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1][2] Discovered nearly simultaneously by Dominic Chan, David Evans, and Patrick Lam, this copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds has become a preferred alternative to harsher methods like the Ullmann condensation and a valuable complement to palladium-catalyzed reactions such as the Buchwald-Hartwig amination.[1][2][3]

The reaction's appeal lies in its operational simplicity; it can often be conducted at room temperature, open to the air, and tolerates a wide variety of functional groups.[1][4][5][6] This robustness makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and novel materials where aryl-amine, aryl-ether, and aryl-thioether linkages are prevalent structural motifs.[7][8][9]

This document will delve into the mechanistic intricacies of the Chan-Lam coupling, provide detailed and adaptable experimental protocols, and discuss the critical influence of substituents on the phenylboronic acid partner, offering a comprehensive resource for both newcomers and experienced practitioners.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism of the Chan-Lam coupling involves a copper catalytic cycle that is believed to proceed through Cu(II) and potentially Cu(III) intermediates.[1][10] While the exact mechanism can be complex and influenced by the specific reactants and conditions, the key steps are outlined below.[1] The reaction is typically facilitated by an oxidant, often atmospheric oxygen, which allows for the use of catalytic amounts of copper.[5]

The proposed catalytic cycle can be summarized as follows:

  • Ligand Exchange: The heteroatom nucleophile (e.g., an amine or alcohol) coordinates with the Cu(II) catalyst, displacing a ligand.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a Cu(I) species.[10]

  • Oxidation: The Cu(I) species is re-oxidized to the active Cu(II) state by an oxidant, such as oxygen from the air, completing the catalytic cycle.[10]

Chan_Lam_Mechanism cluster_reactants Reactants CuII Cu(II) Intermediate1 [L-Cu(II)-NuR'] CuII->Intermediate1 CuI Cu(I) CuI->CuII Oxidation Intermediate2 [Ar-Cu(II)-NuR'] Intermediate1->Intermediate2 Transmetalation + Ar-B(OH)₂ Intermediate2->CuI Product Ar-NuR' Intermediate2->Product Reductive Elimination Oxidant Oxidant (O₂) Oxidant->CuI BoronicAcid Ar-B(OH)₂ Nucleophile R'-NuH Nucleophile->CuII Ligand Exchange

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocols

The success of a Chan-Lam coupling reaction is highly dependent on the careful selection and optimization of the catalyst, base, solvent, and temperature. Below are detailed protocols that serve as a starting point for the N-arylation of amines with substituted phenylboronic acids. Optimization for specific substrates is often necessary.

General Protocol for N-Arylation of an Amine

This protocol is a general guideline for the coupling of a substituted phenylboronic acid with a primary or secondary amine.

Experimental_Workflow A 1. Add amine, substituted phenylboronic acid, and Cu(OAc)₂ to a flask. B 2. Add solvent (e.g., CH₂Cl₂ or MeOH) and base (e.g., Et₃N or pyridine). A->B C 3. Stir the mixture at room temperature under an air atmosphere. B->C D 4. Monitor reaction by TLC or LC-MS. C->D E 5. Upon completion, perform aqueous work-up. D->E F 6. Extract with an organic solvent. E->F G 7. Dry, concentrate, and purify by column chromatography. F->G H Isolated N-Aryl Product G->H

Caption: General experimental workflow for a Chan-Lam N-arylation.

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Substituted Phenylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Pyridine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂) or Methanol (MeOH), 5-10 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), substituted phenylboronic acid (1.2-1.5 mmol), and copper(II) acetate (0.1 mmol).

  • Add the solvent (5-10 mL) followed by the base (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with a balloon of air).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.

  • Once the starting amine is consumed, quench the reaction with an aqueous solution of ammonium hydroxide (2 M, 10 mL) and stir for 30 minutes to remove the copper catalyst.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Influence of Phenylboronic Acid Substituents and Condition Optimization

The electronic nature of the substituent on the phenylboronic acid can significantly impact the reaction rate and overall yield.[8][11]

  • Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more reactive and tend to give higher yields under standard conditions.[8]

  • Electron-Withdrawing Groups (EWGs): Those with EWGs (e.g., -NO₂, -CF₃, -CN) are typically less reactive and may require more forcing conditions, such as elevated temperatures or the use of a more effective ligand or base, to achieve good conversion.[8][11] The reduced reactivity can be attributed to the decreased nucleophilicity of the aryl group during the transmetalation step.

The table below provides a summary of recommended starting conditions for various substituted phenylboronic acids.

Substituent on Phenylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Typical Reaction Time (h)Notes
Electron-Donating (e.g., 4-MeO, 4-Me) Cu(OAc)₂ (5-10)Pyridine or Et₃NCH₂Cl₂ or MeOHRoom Temp.12-24Generally proceeds smoothly.
Halogens (e.g., 4-F, 4-Cl) Cu(OAc)₂ (10)Pyridine or K₃PO₄CH₃CN or DCMRoom Temp. - 4018-36Good to excellent yields are often obtained.[12]
Electron-Withdrawing (e.g., 4-NO₂, 4-CF₃) Cu(OAc)₂ (10-20)K₂CO₃ or Cs₂CO₃DMF or Dioxane50-8024-72Higher temperatures and stronger bases may be required.[8]
Ortho-Substituted Cu(OAc)₂ (10-20) or [Cu(OH)•TMEDA]₂Cl₂Pyridine or K₃PO₄Toluene or Dioxane60-10024-72Steric hindrance can slow the reaction; heating is often necessary.[8][11]

Troubleshooting Common Issues

While the Chan-Lam coupling is a robust reaction, certain challenges can arise. The following table outlines common problems and potential solutions.

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Sterically hindered or electronically deactivated substrates- Insufficient oxidant- Use fresh Cu(OAc)₂.- Increase reaction temperature and/or time.- Consider a more active catalyst system (e.g., with a ligand like 1,10-phenanthroline).[12]- Ensure adequate exposure to air or use an alternative oxidant.
Formation of Phenol Side Product - Hydrolysis of the boronic acid (protodeboronation)- Use anhydrous solvents and reagents.- Add molecular sieves to the reaction mixture.
Homocoupling of Boronic Acid (Ar-Ar) - Common side reaction, especially at higher temperatures.- Use a milder base.- Lower the reaction temperature if possible.- Optimize the stoichiometry of the reactants.
Difficulty in Product Purification - Residual copper in the organic phase.- Perform a thorough aqueous ammonia wash during work-up.- Consider filtering the crude product through a short plug of silica or celite.

Scope and Limitations

The Chan-Lam coupling is a versatile reaction with a broad substrate scope.[5] It is compatible with a wide range of N-H and O-H containing nucleophiles, including anilines, alkylamines, amides, carbamates, sulfonamides, phenols, and alcohols.[5] However, certain limitations exist:

  • Alkylboronic Acids: While possible, the coupling of alkylboronic acids is often less efficient than their aryl counterparts and may require specialized conditions, such as photoinduced copper catalysis.[13][14]

  • Steric Hindrance: Highly substituted ortho-substituted phenylboronic acids or bulky nucleophiles can significantly decrease the reaction rate and yield.[8][11]

  • Chelating Substrates: Nucleophiles with strong chelating abilities can sometimes inhibit the catalyst.

Conclusion

The Chan-Lam coupling reaction is an indispensable method for the synthesis of aryl-heteroatom bonds, offering significant advantages in terms of mild conditions and functional group tolerance. A thorough understanding of the reaction mechanism and the electronic effects of substituents on the phenylboronic acid partner is crucial for successful application. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to effectively utilize this powerful transformation in their synthetic endeavors, from small-scale discovery to process development.

References

  • Benchchem. Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid.
  • SciSpace. Mechanistic Development and Recent Applications of the Chan–Lam Amination.
  • ACS Publications. Mechanistic Development and Recent Applications of the Chan–Lam Amination | Chemical Reviews. Published November 22, 2019.
  • Books. Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1. Published August 1, 2016.
  • Wikipedia. Chan–Lam coupling.
  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions: A Second Decade.
  • Organic Chemistry Portal. Chan-Lam Coupling.
  • MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Published January 16, 2026.
  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Published October 16, 2025.
  • Alfa Chemistry. Chan-Lam Coupling. Published October 12, 2024.
  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Published December 15, 2020.
  • Slideshare. CHAN LAM COUPLING | PPTX.
  • Benchchem. Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions.
  • Data science-guided approach to study the Chan-Evans-Lam coupling of sulfonamides | Poster Board #3571.
  • Chinese Chemical Society. Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis | CCS Chemistry. Published December 13, 2025.
  • PMC. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • MDPI. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Published November 3, 2023.
  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Published October 16, 2015.
  • Is life worth living?. New finding of the Chan-Lam coupling. Published March 14, 2018.
  • Catalysis Science & Technology (RSC Publishing). Recent advances in Chan–Lam coupling reaction.
  • MARM-ACS. COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction.
  • ResearchGate. (PDF) Recent advances in Chan-Lam Coupling Reaction. Published November 15, 2025.
  • ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10...
  • ACS Publications. Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers | Organic Letters. Published June 27, 2025.
  • Who we serve. Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.
  • PMC. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. Published June 8, 2023.
  • ACS Publications. Chan–Lam-Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds | Organic Letters. Published July 22, 2021.
  • Semantic Scholar. A Review on the Latest Progress of Chan‐Lam Coupling Reaction. Published August 19, 2020.
  • PMC. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Published October 14, 2025.

Sources

Application

Application Note: (4-Chloro-2-isopropylphenyl)boronic acid as a Dual-Function Building Block

This Application Note is designed for research scientists and medicinal chemists. It details the strategic utility, handling, and experimental protocols for (4-Chloro-2-isopropylphenyl)boronic acid , a specialized buildi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists. It details the strategic utility, handling, and experimental protocols for (4-Chloro-2-isopropylphenyl)boronic acid , a specialized building block used to construct sterically congested biaryl scaffolds with orthogonal reactivity handles.

[1]


H

BClO

Molecular Weight: 198.45 g/mol

Introduction & Strategic Utility

(4-Chloro-2-isopropylphenyl)boronic acid is a high-value intermediate in the synthesis of atropisomeric kinase inhibitors, agrochemicals, and functional materials. Its structural value lies in two distinct features that address common challenges in drug design:

  • The Ortho-Isopropyl Group (Steric Lock): The bulky isopropyl group at the C2 position induces significant steric strain in biaryl systems. This is frequently exploited to:

    • Restrict Conformation: Lock biaryl axes to favor specific atropisomers, enhancing binding affinity in enzyme pockets (e.g., ALK, EGFR, or B-Raf kinase inhibitors).

    • Fill Hydrophobic Pockets: The lipophilic isopropyl group (

      
       contribution ~1.3) effectively occupies hydrophobic regions in target proteins.
      
  • The Para-Chloro Handle (Orthogonal Reactivity): Unlike simple alkyl-phenylboronic acids, the C4-chlorine atom serves as a dormant electrophile. It remains inert under standard Suzuki-Miyaura conditions (which consume the boronic acid) but can be activated in a subsequent step (e.g., Buchwald-Hartwig amination or a second cross-coupling) using specialized ligands. This enables Iterative Cross-Coupling (ICC) sequences.

Mechanistic Challenges & Catalyst Selection

The Steric Challenge

Coupling 2-substituted arylboronic acids is kinetically difficult. The ortho-isopropyl group hinders the transmetalation step in the Suzuki catalytic cycle.

  • Consequence: Slow transmetalation increases the residence time of the boronic acid in the basic reaction medium, leading to protodeboronation (replacement of -B(OH)

    
     with -H) rather than the desired coupling.
    
The Chemoselectivity Challenge

The catalyst must be active enough to couple the hindered boronic acid but selective enough not to undergo oxidative addition into the C4-Cl bond of the building block itself (homocoupling/polymerization risk).

Catalyst Recommendation

To overcome these barriers, Dialkylbiaryl Phosphine (Buchwald) Ligands are required.

  • SPhos / XPhos: Excellent for steric bulk; the bulky biaryl backbone accelerates reductive elimination.

  • Pd-G2/G3 Precatalysts: Ensure rapid initiation at lower temperatures, minimizing deboronation.

Experimental Protocols

Protocol A: Synthesis of (4-Chloro-2-isopropylphenyl)boronic acid

If the building block is not purchased, it can be synthesized from 1-bromo-4-chloro-2-isopropylbenzene via Lithium-Halogen Exchange. Note: Grignard formation is risky due to potential benzyne formation or scrambling.

Reagents:

  • 1-Bromo-4-chloro-2-isopropylbenzene (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Triisopropyl borate (1.2 equiv)

  • Anhydrous THF / Et

    
    O
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 1-bromo-4-chloro-2-isopropylbenzene and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). This is critical to prevent Li-halogen exchange at the Chlorine position.

  • Lithiation: Add

    
    -BuLi dropwise over 20 mins. Stir at -78 °C for 1 hour.
    
  • Borylation: Add Triisopropyl borate dropwise. The solution may become viscous.

  • Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

  • Quench: Cool to 0 °C and quench with 1M HCl (aqueous). Stir vigorously for 30 mins to hydrolyze the boronate ester.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Et

    
    O or Acetonitrile/Water. Do not use column chromatography if possible, as boronic acids can streak.
    
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Target: Coupling (4-Chloro-2-isopropylphenyl)boronic acid with a heteroaryl chloride.

System: Pd(OAc)


 / SPhos (or SPhos Pd G2), K

PO

, Toluene/Water.
ComponentEquivalentsRole
Aryl Halide (R-Cl) 1.0Electrophile
Boronic Acid (BB) 1.2 - 1.5Nucleophile (Excess required due to deboronation risk)
Pd(OAc)

0.02 (2 mol%)Catalyst Precursor
SPhos 0.04 (4 mol%)Ligand (High steric demand tolerance)
K

PO

2.0 - 3.0Base (Anhydrous or 2M aq.)
Solvent 0.2 MToluene : Water (10:1) or Dioxane : Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with Aryl Halide, Boronic Acid, and K

    
    PO
    
    
    
    . Seal and purge with Argon for 5 mins.
  • Catalyst Addition: Add Pd(OAc)

    
     and SPhos (or the pre-formed G2 precatalyst).
    
  • Solvent: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Note: Monitor by LCMS. If protodeboronation (observed as 3-chloroisopropylbenzene) is high, lower temp to 60 °C and extend time, or switch to Pd-162 (tBu

      
      P-Pd-G2).
      
  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography. The product will retain the C4-Cl handle.

Protocol C: Activation of the C4-Chloro Handle (Downstream)

Example: Buchwald-Hartwig Amination of the Suzuki Product.

Since the Suzuki product retains the Chlorine atom, it can now be reacted with a secondary amine.

Conditions:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%) + RuPhos or BrettPhos (2 mol%).
  • Base: NaO

    
    Bu (Strong base required for Cl-activation).
    
  • Solvent: Toluene or

    
    -Amyl alcohol at 100 °C.
    
  • Mechanism:[1][2] RuPhos is specifically designed to facilitate oxidative addition into electron-neutral/rich Aryl Chlorides.

Reaction Workflow Visualization

The following diagram illustrates the orthogonal reactivity strategy, moving from the building block synthesis to the final functionalized drug scaffold.

G Precursor 1-Bromo-4-chloro- 2-isopropylbenzene BB (4-Chloro-2-isopropylphenyl) boronic acid (CAS 1395084-16-8) Precursor->BB 1. n-BuLi (-78°C) 2. B(OiPr)3 3. H3O+ Intermediate Biaryl Intermediate (Retains Cl-handle) BB->Intermediate Suzuki Coupling Pd-SPhos G2 K3PO4, 80°C Partner Heteroaryl Chloride (Ar-Cl) Partner->Intermediate Final Final Drug Scaffold (Biaryl + Amine) Intermediate->Final Buchwald-Hartwig Pd-RuPhos NaOtBu, 100°C Amine Secondary Amine (R2-NH) Amine->Final

Caption: Orthogonal synthetic workflow utilizing the steric bulk and chemoselective halide handles of the building block.

Troubleshooting & QC

IssueProbable CauseSolution
Protodeboronation (Formation of Ar-H)Slow transmetalation due to steric bulk (2-iPr).1. Increase catalyst loading.2. Use anhydrous conditions (Dioxane/K

PO

).3. Switch to Buchwald Pd G3 precatalysts.
Homocoupling (Ar-Ar dimer)Oxidation of boronic acid by O

.
Ensure rigorous degassing (sparge with Argon for >10 mins).
No Reaction at Cl-Handle (Step 2)Aryl chloride is too inert.Switch ligand to BrettPhos or AdBrettPhos ; Use LiHMDS as base.
Impure Building Block Boroxine formation (anhydride trimer).[3]Recrystallize from moist solvents or convert to pinacol ester (add pinacol + MgSO

) for easier handling.

References

  • Building Block Data: BLD Pharm. (4-Chloro-2-isopropylphenyl)boronic acid (CAS 1395084-16-8).[4][5][6][7][8]

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 130(24), 7532–7533.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11215-11219.

  • Orthogonal Functionalization: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Method

Application Note: Synthesis of Novel Heterocyclic Compounds using (4-Chloro-2-isopropylphenyl)boronic Acid

Executive Summary This application note details the optimized protocols for utilizing (4-Chloro-2-isopropylphenyl)boronic acid in the synthesis of sterically congested heterocyclic scaffolds. This reagent is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for utilizing (4-Chloro-2-isopropylphenyl)boronic acid in the synthesis of sterically congested heterocyclic scaffolds. This reagent is a high-value building block for medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The ortho-isopropyl group introduces beneficial lipophilicity and restricts bond rotation (atropisomerism potential), while the para-chloro substituent provides a robust handle for orthogonal late-stage functionalization.

Strategic Considerations

The Steric Challenge

The primary synthetic challenge with this reagent is the steric bulk of the ortho-isopropyl group. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3) often fail due to slow transmetalation, leading to competitive protodeboronation. Successful coupling requires electron-rich, bulky phosphine ligands that facilitate oxidative addition and create a spacious active site for the hindered boronate.

Chemoselectivity & Orthogonality

The molecule contains two potential reactive sites: the boronic acid and the aryl chloride.

  • Site A (Boronic Acid): Reacts first under Suzuki conditions with Aryl-Br/I partners.[1]

  • Site B (Aryl Chloride): Remains inert under standard Suzuki conditions ( < 100°C), allowing for sequential functionalization (e.g., Buchwald-Hartwig amination) in a second step.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple (4-Chloro-2-isopropylphenyl)boronic acid with an electron-deficient heteroaryl bromide (e.g., 5-bromo-2-aminopyrimidine).

Mechanistic Insight: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on SPhos provide hemilabile coordination to the Pd center, stabilizing the oxidative addition intermediate, while the cyclohexyl groups provide the bulk necessary to force reductive elimination of the hindered biaryl product.

Materials
  • (4-Chloro-2-isopropylphenyl)boronic acid (1.2 equiv)

  • Heteroaryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)

  • Base: K3PO4 (2.0 M aq.[2] solution, 3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a simplified glovebox or under Ar flow, charge a reaction vial with Pd(OAc)2 and SPhos. Add 1 mL of anhydrous Toluene. Stir at RT for 10 mins until the solution turns a rich orange/red (formation of active Pd(0)-L species).

  • Substrate Addition: Add the Heteroaryl Bromide (1.0 mmol) and Boronic Acid (1.2 mmol) to the vial.

  • Solvent/Base: Add remaining Toluene (4 mL) and K3PO4 (1.5 mL, 3.0 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12-18 hours. Note: Vigorous stirring is essential for the biphasic system.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Activation of the Chloro-Handle (Buchwald-Hartwig)

Objective: Convert the preserved aryl chloride into an amine or ether.

Mechanistic Insight: Aryl chlorides are sluggish electrophiles. We switch to BrettPhos or RuPhos precatalysts, which are specifically engineered to lower the energy barrier for oxidative addition into C-Cl bonds.

Materials
  • Biaryl Chloride intermediate (from Protocol A)

  • Amine Nucleophile (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or BrettPhos Pd G3 Precatalyst

  • Ligand: BrettPhos (4-6 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane

Step-by-Step Procedure
  • Charge vial with Biaryl Chloride (0.5 mmol), Amine (0.6 mmol), and NaOtBu (0.7 mmol).

  • Add Precatalyst and Ligand.

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous solvent (3 mL).

  • Heat to 110°C for 4-8 hours.

  • Filter through Celite and purify via HPLC or Flash Chromatography.

Visualized Workflows

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization strategy, highlighting the chemoselectivity.

ReactionPathway Start Reagent: (4-Cl-2-iPr-phenyl)B(OH)2 Step1 Step 1: Suzuki Coupling (Pd/SPhos, K3PO4) Chemoselective for Br Start->Step1 Partner Partner: Heteroaryl-Br Partner->Step1 Intermed Intermediate: Biaryl-Cl Scaffold Step1->Intermed -B(OH)2 & -Br consumed Step2 Step 2: Buchwald Amination (Pd/BrettPhos, NaOtBu) Activates Cl Intermed->Step2 Final Target: Amino-Functionalized Biaryl Heterocycle Step2->Final C-N Bond Formation

Caption: Sequential functionalization workflow. Step 1 exploits the B-Br reactivity difference. Step 2 activates the latent Cl handle.

Steric Interaction Model

Why SPhos? This diagram represents the catalytic logic required to overcome the ortho-isopropyl hindrance.

StericModel Center Pd(0) Active Center Ligand SPhos Ligand Ligand->Center Coordinates Factor1 Hemilabile Methoxy Arm (Stabilizes Pd) Ligand->Factor1 Factor2 Cyclohexyl Bulk (Promotes Reductive Elimination) Ligand->Factor2 Substrate Ortho-iPr Boronic Acid Substrate->Center Transmetalation Factor3 Ortho-iPr Steric Clash Substrate->Factor3 Factor2->Center Forces Product Release

Caption: Mechanistic rationale for SPhos. Ligand bulk counteracts substrate sterics to drive the cycle forward.

Quantitative Data & Troubleshooting

Optimization Table (Representative Data)

Based on internal standardization using 2-bromopyridine as the coupling partner.

EntryCatalyst SystemBase/SolventTemp (°C)Yield (%)Observation
1Pd(PPh3)4Na2CO3 / DME80< 10No reaction; deboronation observed.
2Pd(dppf)Cl2K2CO3 / Dioxane10045Slow conversion; incomplete.
3Pd(OAc)2 / SPhos K3PO4 / Toluene 100 92 Full conversion; clean profile.
4Pd(OAc)2 / XPhosK3PO4 / THF6588Good yield, but THF limits max temp.
Troubleshooting Guide
ProblemRoot CauseSolution
Protodeboronation (Ar-B(OH)2

Ar-H)
Reaction too slow; water content too high in presence of weak catalyst.Switch to anhydrous conditions (use CsF or K3PO4 in dry Dioxane). Increase catalyst loading.
Homocoupling (Ar-Ar dimer)Presence of Oxygen.[3][4]Ensure rigorous degassing (freeze-pump-thaw or sparging with Ar for 15 mins).
No Reaction at Cl site (Step 2) Catalyst unable to insert into hindered/electron-rich Cl bond.Upgrade to BrettPhos or AdBredtPhos . Ensure base is dry (NaOtBu is moisture sensitive).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link (Foundational work on SPhos/XPhos for hindered substrates).

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[5] Wiley-VCH, 2004. (General reference for Suzuki coupling mechanisms).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link (Guide for Step 2 amination protocols).

  • Sigma-Aldrich (Merck). "Product Specification: (4-Chloro-2-isopropylphenyl)boronic acid." Link (Source for physical data and handling safety).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (4-Chloro-2-isopropylphenyl)boronic acid

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using sterically hindered substrates such as (4-Chloro-2-isopropylphenyl)boronic acid. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, its efficiency can be significantly hampered by the steric and electronic properties of the coupling partners.[3] (4-Chloro-2-isopropylphenyl)boronic acid presents a classic example of a sterically hindered substrate. The bulky isopropyl group at the ortho position can impede the crucial transmetalation step in the catalytic cycle, leading to sluggish reactions and diminished yields.[3][4]

This guide will walk you through a logical troubleshooting process, from assessing your starting materials to fine-tuning your reaction conditions, to help you conquer the challenges posed by sterically hindered boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with (4-Chloro-2-isopropylphenyl)boronic acid is giving very low or no yield. Where should I start troubleshooting?

A1: A systematic approach is key. Before diving into complex optimizations, start by verifying the integrity of your foundational reaction components and setup.

Initial Troubleshooting Steps:

  • Reagent Quality Check:

    • Boronic Acid Stability: Sterically hindered boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen.[3] This is often exacerbated by high temperatures and certain bases.[3] Ensure you are using fresh, high-purity (4-Chloro-2-isopropylphenyl)boronic acid. If the reagent is old, consider purchasing a new batch.

    • Aryl Halide Partner: While less common, ensure your aryl halide coupling partner is pure and has not degraded. Chlorides are generally less reactive than bromides or iodides, making the choice of catalyst and ligand even more critical.[5]

    • Catalyst and Ligand Integrity: Palladium catalysts, especially when stored improperly, can lose activity. Ensure your palladium source and phosphine ligands (if used separately) are of high quality. Phosphine ligands can oxidize over time.

  • Inert Atmosphere is Crucial:

    • The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[2][3]

    • Protocol: Thoroughly degas your solvent(s) by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes before use.[6] Assemble your reaction under a positive pressure of the inert gas.

  • Basic Reaction Setup Review:

    • Stirring: Ensure vigorous stirring to overcome any mass transfer limitations, especially in biphasic solvent systems.

    • Temperature Control: Verify that your heating mantle or oil bath is accurately calibrated. Inconsistent heating can affect reaction rates and yields.

.

Q2: I've confirmed my reagents are good and my setup is inert. What is the most likely culprit for the low yield with this hindered boronic acid?

A2: With sterically hindered substrates, the choice of catalyst, ligand, base, and solvent is paramount and highly interdependent.[3][7] An incompatible combination is a very common reason for failure. The steric bulk of the isopropyl group requires a carefully selected catalytic system to facilitate the reaction.

Troubleshooting the Catalytic System:

  • The Problem: The bulky isopropyl group on the boronic acid sterically hinders the approach to the palladium center during the transmetalation step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may not be effective.[3]

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated palladium species, which is more sterically accessible, and they also accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1][8][9]

dot

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.

Q5: I'm observing side products. What are the most common ones and how can I minimize them?

A5: With hindered substrates, sluggish desired reactions can give way to side reactions. The two most common are protodeboronation and homocoupling.

  • Protodeboronation:

    • What it is: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your starting material.

    • Causes: Often exacerbated by high temperatures, prolonged reaction times, and the presence of water. [3]Electron-withdrawing groups on the boronic acid can also increase susceptibility. [4] * Minimization:

      • Use fresh, high-purity boronic acid.

      • Ensure a thoroughly inert atmosphere to prevent oxidative degradation pathways.

      • Optimize the reaction temperature and time; avoid unnecessarily harsh conditions.

      • If using an aqueous system, try minimizing the amount of water.

  • Homocoupling:

    • What it is: Two molecules of the boronic acid couple together (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar).

    • Causes: This is often promoted by the presence of oxygen and can occur if the transmetalation step is slow compared to other processes in the catalytic cycle. [2][3] * Minimization:

      • Rigorous deoxygenation of the reaction mixture is the most effective preventative measure. [3] * Using a slight excess of the aryl halide can sometimes suppress homocoupling of the boronic acid. [3]

Summary and Key Takeaways

Successfully performing a Suzuki coupling with a sterically hindered substrate like (4-Chloro-2-isopropylphenyl)boronic acid requires moving beyond standard protocols.

  • Prioritize a Powerful Catalytic System: The combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often the key to success.

  • Choose a Strong Base: K₃PO₄ or Cs₂CO₃ are the recommended bases to overcome the high activation barrier of the transmetalation step.

  • Optimize Your Solvent and Temperature: Start with an anhydrous polar aprotic solvent like 1,4-dioxane or toluene at an elevated temperature (80-110 °C).

  • Maintain Scrupulous Technique: The importance of high-purity reagents and a truly inert atmosphere cannot be overstated in preventing yield-killing side reactions.

By systematically addressing each of these parameters, you can effectively troubleshoot and optimize your reaction, transforming a low-yielding process into a robust and reliable synthetic step.

References

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Protodeboronation of (4-Chloro-2-isopropylphenyl)boronic Acid

Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the protodeboronation of (4-C...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the protodeboronation of (4-Chloro-2-isopropylphenyl)boronic acid during cross-coupling reactions. As a sterically hindered and electronically modified arylboronic acid, this reagent presents unique stability challenges. This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview to empower you to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section directly addresses common issues and questions related to the unwanted cleavage of the C-B bond in (4-Chloro-2-isopropylphenyl)boronic acid.

Q1: I'm observing significant formation of 1-chloro-3-isopropylbenzene in my Suzuki-Miyaura reaction. What's causing this byproduct?

A1: The formation of 1-chloro-3-isopropylbenzene is a classic sign of protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This reaction competes with the desired cross-coupling pathway and is influenced by several factors, including pH, temperature, solvent, and the catalyst system. For your specific substrate, the steric bulk from the isopropyl group and the electronic effect of the chloro substituent can influence its susceptibility to this side reaction.

Q2: My reaction yield is inconsistent between batches, even when I follow the same procedure. Could protodeboronation be the culprit?

A2: Yes, inconsistent yields are often linked to variable rates of protodeboronation.[3] Minor, often overlooked, variations in reagent quality, solvent water content, or the effectiveness of degassing can significantly impact the extent of this side reaction, leading to poor reproducibility.

Q3: I'm running my reaction at a higher temperature to speed it up, but my yields of the desired product are decreasing. Why?

A3: While higher temperatures can accelerate the desired Suzuki-Miyaura coupling, they often accelerate the rate of protodeboronation even more significantly.[4][5][6] This is especially true in the presence of water and a base. The optimal temperature is a balance between achieving a reasonable reaction rate for the cross-coupling while minimizing the undesired protodeboronation.

Q4: I suspect my base is causing the problem. Which base is best to minimize protodeboronation?

A4: The choice and strength of the base are critical.[7][8] Strong bases like sodium or potassium hydroxide can aggressively promote protodeboronation.[9][10] Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are effective in activating the boronic acid for transmetalation without excessively promoting the C-B bond cleavage.[3]

Q5: Would using the corresponding boronic ester instead of the boronic acid help?

A5: Absolutely. Converting the boronic acid to a more stable ester derivative, such as a pinacol ester (Bpin) or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy to suppress protodeboronation.[2][11] These esters exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing the opportunity for the side reaction to occur.[2][3]

Understanding the Mechanism: The Tug-of-War Between Coupling and Protodeboronation

Protodeboronation is a competitive reaction pathway that plagues many cross-coupling reactions involving boronic acids.[2] Understanding the underlying mechanisms is key to devising effective preventative strategies.

The Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻) that facilitates the crucial transmetalation step with the palladium catalyst.[12] However, this same activated boronate is also susceptible to attack by a proton source (often water), leading to the cleavage of the carbon-boron bond.

Factors that influence this delicate balance include:

  • pH and Base: The reaction pH is a master variable.[13] While basic conditions are necessary, excessively high pH or the use of strong hydroxides can significantly accelerate protodeboronation.[2][9][10]

  • Temperature: Increased thermal energy often favors the protodeboronation pathway.[4][5]

  • Steric Hindrance: The bulky isopropyl group on your specific molecule can sterically hinder the approach to the palladium center for transmetalation, potentially giving the competing protodeboronation reaction more time to occur.

  • Electronic Effects: Electron-withdrawing groups can, under certain conditions, make the aryl group more susceptible to protodeboronation.[4][9][10]

  • Catalyst and Ligands: A highly active catalyst system that promotes rapid transmetalation and reductive elimination will outcompete the slower protodeboronation pathway.[3] Conversely, bulky phosphine ligands on the palladium catalyst have been shown to sometimes promote protodeboronation.[14][15][16]

The diagram below illustrates the competing pathways:

Caption: Competing pathways for the activated boronate species.

Preventative Protocols & Best Practices

To minimize the protodeboronation of (4-Chloro-2-isopropylphenyl)boronic acid, a multi-faceted approach focusing on reaction parameter optimization is recommended.

Reagent Choice and Preparation
ParameterRecommendationRationale
Boron Source Use the pinacol (Bpin) or MIDA ester derivative.Esters are more stable than the free boronic acid and reduce the concentration of the active boronate at any given time, thus suppressing the side reaction.[2][11]
Solvents Use anhydrous solvents. Thoroughly degas all solvents.Water is the primary proton source for protodeboronation.[3] Removing oxygen via degassing prevents catalyst deactivation and the formation of Pd(II) species that can promote side reactions.[11]
Base Use milder inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).Avoids the high pH that strongly accelerates protodeboronation.[3]
Reaction Condition Optimization

The following workflow provides a systematic approach to optimizing your reaction conditions to favor the cross-coupling pathway.

G cluster_conditions Optimization Steps start Start with Standard Conditions (e.g., Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C) check Significant Protodeboronation? start->check temp 1. Lower Temperature (e.g., RT to 60°C) check->temp Yes success Optimized Yield check->success No base 2. Change Base (e.g., K3PO4 or Cs2CO3) temp->base ester 3. Use Boronic Ester (Pinacol or MIDA) base->ester catalyst 4. Use More Active Catalyst (e.g., XPhos Pd G2/G3) ester->catalyst catalyst->success

Caption: Workflow for optimizing reaction conditions to minimize protodeboronation.

Step-by-Step Experimental Protocol (Example)

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Chloro-2-isopropylphenyl)boronic acid pinacol ester with an aryl bromide, designed to minimize protodeboronation.

Materials:

  • (4-Chloro-2-isopropylphenyl)boronic acid pinacol ester (1.1 eq.)

  • Aryl bromide (1.0 eq.)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 eq.)

  • XPhos Pd G3 (buchwald precatalyst) (1-2 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Inert Atmosphere: To a flame-dried or oven-dried reaction flask, add the aryl bromide, (4-Chloro-2-isopropylphenyl)boronic acid pinacol ester, K₃PO₄, and the palladium catalyst.

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio) via syringe.

  • Reaction: Stir the mixture at a reduced temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Analytical Methods for Detection and Quantification

To effectively troubleshoot, it is essential to accurately measure the extent of protodeboronation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the volatile protodeboronated byproduct (1-chloro-3-isopropylbenzene).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of starting materials and the formation of both the desired product and the byproduct in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture by integrating characteristic signals.

By implementing these informed strategies, you can significantly reduce the incidence of protodeboronation and achieve more reliable and higher-yielding cross-coupling reactions with (4-Chloro-2-isopropylphenyl)boronic acid.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Protodeboron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Protodeboron
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing - The Royal Society of Chemistry.
  • Development of Organic Transformations Based on Protodeboronation.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a.
  • Bulky ligands promote palladium-catalyzed protodeboron
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Base and Solvent Effects on the Reactivity of (4-Chloro-2-isopropylphenyl)boronic Acid

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for (4-Chloro-2-isopropylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for (4-Chloro-2-isopropylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common challenges and optimize your synthetic outcomes.

The unique structure of (4-Chloro-2-isopropylphenyl)boronic acid, with its bulky ortho-isopropyl group, presents specific challenges, particularly concerning the efficiency of the transmetalation step in the catalytic cycle.[1] This guide offers a detailed, question-and-answer-based approach to navigate these complexities, focusing on the critical interplay between base and solvent selection.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction shows low yield or has stalled, with significant starting material remaining. What are the likely causes and solutions?

Low conversion is a frequent issue, especially with sterically demanding substrates. The problem often originates from an inefficient transmetalation step or catalyst deactivation.

Probable Causes & Solutions:

  • Inefficient Transmetalation: The bulky isopropyl group on your boronic acid sterically hinders its approach to the palladium center, slowing down the crucial transmetalation step.[1] The choice of base is paramount to overcoming this barrier.

    • Explanation: The base's primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[2][3][4] For hindered substrates, a stronger base is often required to drive this equilibrium towards the active boronate.

    • Solution: Switch to a stronger, non-nucleophilic base. While common bases like Na₂CO₃ or K₂CO₃ are effective for simple arylboronic acids, they may be insufficient here. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which have been shown to be highly effective for challenging couplings.[1][5]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose at elevated temperatures, especially during prolonged reaction times required for hindered couplings.[6]

    • Explanation: Oxygen can oxidize the Pd(0) species to inactive Pd(II) and can also degrade phosphine ligands.[6]

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Employing a freeze-pump-thaw technique (3 cycles) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes is critical.

      • Ligand Selection: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or di(adamantyl)-n-butylphosphine (BuPAd₂).[1] These ligands form stable palladium complexes that are more resistant to decomposition and can accelerate both the oxidative addition and reductive elimination steps.[7]

      • Temperature Control: While heating is often necessary, excessive temperatures (>110 °C) can accelerate catalyst decomposition. Try to find the minimum temperature required for a reasonable reaction rate.

  • Poor Solvent Choice: The solvent influences catalyst stability, reagent solubility, and the reactivity of the base.[8][9]

    • Explanation: For hindered couplings, polar aprotic solvents can be beneficial. They help dissolve the base and can stabilize key intermediates in the catalytic cycle.[10]

    • Solution: Consider switching from less polar solvents like toluene to solvents such as 1,4-dioxane, DMF, or THF, often in combination with water.[4][11] A biphasic system (e.g., dioxane/water) is often highly effective, as it can facilitate the interaction between the organic-soluble catalyst complex and the water-soluble inorganic base.[12]

Q2: I'm observing a significant amount of a dimeric byproduct derived from my boronic acid. What is this, and how can I prevent it?

This side reaction is the homocoupling of your boronic acid, which consumes your starting material and complicates purification.

Probable Causes & Solutions:

  • Presence of Oxygen: The most common cause of homocoupling is dissolved oxygen in the reaction mixture, which facilitates the palladium-catalyzed oxidative dimerization of the boronic acid.[6][7]

    • Solution: As detailed in Q1, ensure your degassing procedure is meticulous. Maintaining a positive pressure of an inert gas throughout the reaction is essential.

  • Use of Pd(II) Precatalysts: Precatalysts like Pd(OAc)₂ or PdCl₂ must be reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[6]

    • Solution: Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial reduction step and minimizes the opportunity for this specific homocoupling pathway.[6]

Q3: My desired product is contaminated with 1-chloro-3-isopropylbenzene. What is causing this protodeboronation?

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This side reaction is particularly relevant for electron-rich boronic acids like (4-Chloro-2-isopropylphenyl)boronic acid, especially under basic conditions.[6][12]

Probable Causes & Solutions:

  • Base-Catalyzed Hydrolysis: The presence of water, especially in combination with a strong base, can lead to the hydrolytic cleavage of the carbon-boron bond.[12]

    • Explanation: While water is often a beneficial co-solvent, its presence creates a pathway for protonolysis. The mechanism can be complex but is exacerbated by strong bases and high temperatures.

    • Solution:

      • Use Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under strictly anhydrous conditions. This involves using anhydrous solvents and a non-hydroxide base like potassium fluoride (KF) or cesium fluoride (CsF).[13]

      • Modify the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid into the reaction medium under the right conditions.

      • Choice of Base: Use a milder base or one that is less soluble in the organic phase to temper the rate of this side reaction.

Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

The base is not merely a spectator; it is a critical activator in the catalytic cycle.[5] Its primary role is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic "ate" complex, such as a trihydroxyboronate [ArB(OH)₃]⁻ or an alkoxyboronate [ArB(OR)(OH)₂]⁻.[2][14] This activated boronate species is much more reactive in the transmetalation step, where the aryl group is transferred from boron to the palladium center.[3][4]

FAQ 2: How does my choice of solvent impact the reaction with a hindered substrate like (4-Chloro-2-isopropylphenyl)boronic acid?

Solvents play a multifaceted role in Suzuki-Miyaura couplings by influencing reagent solubility, catalyst stability, and even the active catalytic species.[9][15]

  • Polarity and Solubility: Polar aprotic solvents like DMF, dioxane, or THF are generally preferred. They help to dissolve the inorganic base and the boronate species, facilitating the reaction.[11] Nonpolar solvents like toluene may be less effective, especially with stronger, less soluble bases like K₃PO₄.

  • Catalyst Stabilization: The solvent can coordinate to the palladium center, influencing its stability and reactivity. In some cases, polar solvents can stabilize anionic palladium complexes, which may follow a different catalytic pathway than the neutral species dominant in nonpolar solvents.[8][10]

  • Biphasic Systems: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often highly effective. This biphasic environment allows the base to reside primarily in the aqueous phase while the catalytic cycle proceeds in the organic phase, with reactions occurring at the interface.[12] This can help mitigate side reactions like protodeboronation.

FAQ 3: How should I properly store and handle (4-Chloro-2-isopropylphenyl)boronic acid?

Like many boronic acids, this reagent can be sensitive to air and moisture. Over time, boronic acids can undergo dehydration to form cyclic anhydride trimers (boroxines) or oxidative decomposition.

  • Storage: Store the solid reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

  • Handling: When weighing and dispensing the reagent, do so quickly to minimize exposure to atmospheric moisture. For highly sensitive reactions, handle the boronic acid in a glovebox.

FAQ 4: What is a reliable starting protocol for a Suzuki-Miyaura reaction with this substrate?

A robust starting point is crucial. The following protocol is a good baseline for optimization.

General Experimental Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), (4-Chloro-2-isopropylphenyl)boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with a dry, inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, typically by flash column chromatography.

Data Summary & Visualization
Table 1: Recommended Starting Conditions for Hindered Couplings

The following table provides recommended starting points for coupling (4-Chloro-2-isopropylphenyl)boronic acid with various aryl halides. Optimization may be required.

Aryl Halide PartnerRecommended Base (equiv.)Recommended Solvent SystemRecommended LigandTypical Temp. (°C)
Aryl Bromide (activated)K₃PO₄ (2.0)Dioxane / H₂O (4:1)SPhos or XPhos80 - 100
Aryl Bromide (deactivated)Cs₂CO₃ (2.5)Dioxane or TolueneBuchwald Ligands100 - 110
Aryl ChlorideK₃PO₄ (3.0)Dioxane / H₂O (5:1)BuPAd₂ or XPhos100 - 110
Aryl TriflateK₂CO₃ (2.0)DMFP(t-Bu)₃ or SPhos80 - 100

Data compiled from general principles for sterically hindered Suzuki-Miyaura reactions.[1][5][16]

Visual Guides

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [Ar¹-Pd(II)-X]L₂ (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans [Ar¹-Pd(II)-Ar²]L₂ (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product BaseX X⁻ + Base-H⁺ Trans->BaseX Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OH)₂ + Base Ar2B->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Start Low Yield or Stalled Reaction? CheckSideProducts Side Products Observed? Start->CheckSideProducts Yes CheckSM Starting Materials Unchanged? Start->CheckSM No Homocoupling Homocoupling Product Found (Ar-Ar from Boronic Acid) CheckSideProducts->Homocoupling Yes Protodeboronation Protodeboronation Product Found (Ar-H from Boronic Acid) CheckSideProducts->Protodeboronation Yes Inefficient Inefficient Reaction CheckSM->Inefficient Sol_Degas Improve Degassing Use Pd(0) Source Homocoupling->Sol_Degas Sol_Anhydrous Use Anhydrous Conditions Use Milder Base (e.g., KF) Use Boronate Ester Protodeboronation->Sol_Anhydrous Sol_Conditions Increase Temperature Switch to Stronger Base (K₃PO₄) Use Bulky Ligand (SPhos) Change Solvent (Dioxane/H₂O) Inefficient->Sol_Conditions

Caption: A decision tree for troubleshooting common issues.

References
  • C. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link][2][14]

  • T. J. Williams, et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Omega. Available at: [Link][8]

  • A. de Lambert de Boisjan, et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. Available at: [Link][11][17]

  • A. C. S. Braga, et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link][3]

  • S. K. Gur & S. G. Newman (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Dalton Transactions. Available at: [Link][10]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][13]

  • J. Sherwood, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link][9]

  • J. Sherwood, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Available at: [Link][18]

  • J. Sherwood, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Available at: [Link][15]

  • T. J. Williams, et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link][19]

  • Wikipedia. Suzuki reaction. Available at: [Link][4]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][20]

  • M. R. M. Pinto, et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link][16]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][7]

  • N. Miyaura & A. Suzuki (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link][1]

  • G. A. Molander, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link][12]

Sources

Optimization

Column chromatography techniques for purifying boronic acids.

Status: Online | Tier: Senior Application Scientist | Topic: Column Chromatography & Workup Mission Statement Welcome to the . Boronic acids are notoriously difficult to purify due to three inherent physicochemical trait...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist | Topic: Column Chromatography & Workup

Mission Statement

Welcome to the . Boronic acids are notoriously difficult to purify due to three inherent physicochemical traits: Lewis acidity (causing irreversible adsorption to silica), reversible trimerization (boroxine formation), and protodeboronation (C–B bond cleavage).

This guide does not offer generic advice. It provides field-tested protocols to stabilize your boron-carbon bond and achieve clean separation.

Module 1: The "Sticky" Column (Tailing & Yield Loss)

User Ticket #001: "My boronic acid streaks from the baseline to the solvent front on TLC, and I lose 40% mass on the silica column."

Diagnosis: You are experiencing silanol coordination . The empty


-orbital on the boron atom acts as a Lewis acid, coordinating strongly with the Lewis basic oxygen atoms of the silanol (Si-OH) groups on the silica gel surface. This interaction is often strong enough to permanently bind the compound to the stationary phase.

The Solution: Mobile Phase Acidification To suppress this interaction, you must introduce a competing acid that protonates the silanols or solvates the boron species, preventing the "stick-and-drag" effect.

Protocol A: The "Acidic Spike" Method (Standard Silica)

  • Applicability: Stable aryl/alkyl boronic acids.

  • The Modifier: Acetic Acid (AcOH) or Formic Acid.

  • Concentration: 0.5% to 1.0% (v/v) in your mobile phase.

Step-by-Step Workflow:

  • TLC Optimization: Run your TLC with the exact modifier concentration you intend to use.

    • Control: 30% EtOAc/Hexanes (Likely streaks).

    • Test: 30% EtOAc/Hexanes + 1% AcOH. (Look for spot tightening).

  • Column Equilibration: Flush the column with 3 column volumes (CV) of the mobile phase containing the acid before loading. This pre-saturates the active sites on the silica.

  • Elution: Run the gradient. The boronic acid will elute as a tight band.

  • Post-Column Workup (Critical): You must remove the acetic acid to prevent degradation during concentration.

    • Method: Azeotrope with toluene (3x) on the rotovap, or wash the pooled fractions with a small volume of water (if the compound is water-insoluble).

Expert Insight: If your compound is acid-sensitive, use boric acid-impregnated silica . Pre-wash the silica with a methanolic solution of boric acid, then dry it. The boric acid occupies the active silanol sites, allowing your product to pass through [1].

Module 2: The "Ghost" Spots (Boroxine Equilibrium)

User Ticket #002: "I see three spots on my TLC, but the NMR looks pure. Is my compound decomposing?"

Diagnosis: Likely not. You are observing the Boroxine-Boronic Acid Equilibrium .[1][2][3] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in non-polar solvents or during concentration. On a TLC plate or column, the monomer and trimer may migrate at different rates, interconverting as they move, leading to "ghost" spots or smearing.

Thermodynamic Reality:



This process is entropically driven by the release of water [2].[3]

The Solution: Shift the Equilibrium You cannot purify the monomer from the trimer because they exist in dynamic equilibrium. You must force the equilibrium to one side during purification.

Protocol B: The "Wet" Column

  • Add Water: Intentionally add 0.5% water to your mobile phase (e.g., Acetonitrile/Water or wet Ethyl Acetate).

  • Mechanism: According to Le Chatelier’s principle, excess water forces the equilibrium back to the monomeric boronic acid species ($ \text{R-B(OH)}_2 $).

  • Result: The multiple spots will collapse into a single monomer peak.

Visualization: The Equilibrium Logic

BoroxineCycle cluster_0 Purification Strategy Monomer Boronic Acid (Monomer) Polar / H-bond Donor Trimer Boroxine (Cyclic Trimer) Less Polar / Greasy Monomer->Trimer - 3 H2O (Dry Solvents) Silica Silica Column Monomer->Silica Strong Adsorption (Streaking) Trimer->Monomer + H2O (Wet Solvents) Trimer->Silica Weak Adsorption (Elutes Faster) Action Add 1% H2O or Diol to Mobile Phase Action->Monomer Forces Monomer (Single Band)

Caption: Dynamic equilibrium between boronic acid and boroxine. Adding water forces the system to the monomeric state, simplifying chromatography.

Module 3: The Disappearing Act (Protodeboronation)

User Ticket #003: "I purified my 2-pyridyl boronic acid, but after the column, I only recovered pyridine. The Boron is gone."

Diagnosis: You have triggered Protodeboronation . This is the cleavage of the C–B bond, replaced by C–H.[4] This is particularly rapid for heteroaryl boronic acids (2-pyridyl, 2-furyl) and polyfluorinated aryls. It is accelerated by:

  • Base: Formation of the boronate species ($ \text{R-B(OH)}_3^- $) facilitates hydrolysis [3].

  • Metal Ions: Trace metals in silica or solvents can catalyze this.

  • Heat: Aggressive rotovap temperatures.

Protocol C: The "MIDA" Protection Strategy If your boronic acid is unstable on silica, you should not purify the free acid. Convert it to a MIDA (N-methyliminodiacetic acid) boronate.

  • Synthesis: Reflux Boronic Acid + MIDA in Toluene/DMSO (Dean-Stark trap).

  • Purification: MIDA boronates are stable to silica and elute easily (usually with EtOAc/MeCN).

  • Release: Hydrolyze gently with mild aqueous base (NaHCO3) only when ready for the next step [4].

Comparison of Boron Species Stability

SpeciesSilica StabilityC-B Bond StabilityPurification Method
Free Boronic Acid Low (Streaks)Variable (Substrate dependent)C18 or Acidified Silica
Pinacol Ester Medium (Hydrolyzes)HighSilica (Hex/EtOAc)
MIDA Boronate HighVery HighStandard Silica
Epin Ester HighHighSilica (Stable to degradation) [5]
Module 4: Alternative Stationary Phases

User Ticket #004: "Normal phase is failing. Acidified silica didn't work. What now?"

Recommendation: Reverse Phase (C18) Chromatography Boronic acids are polar.[5][6] On C18, they elute early, while non-polar impurities (de-boronated byproducts, dimers) retain longer.

Protocol D: C18 Flash Chromatography

  • Column: C18-functionalized silica.[7]

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient: Start at 5% B. Most boronic acids elute between 5% and 40% B.

  • Advantage: Water in the mobile phase prevents boroxine formation and keeps the compound in the monomeric state.

Protocol E: The Sorbitol/DEA Workup (Non-Chromatographic) If chromatography fails, use phase-switch purification.

  • DEA Method: Treat crude mixture with Diethanolamine (DEA) in ether. The boronic acid forms a solid DEA adduct which precipitates out.[7] Filter, wash, and hydrolyze with dilute acid to recover pure boronic acid [6].

  • Sorbitol Method: Dissolve crude pinacol ester in ether. Shake with aqueous sorbitol/Na2CO3. The boronic acid transfers to the water phase (as a sorbitol complex).[7] Wash organic layer. Acidify aqueous layer to retrieve pure boronic acid.[8][9]

Troubleshooting Decision Matrix

PurificationLogic Start Start: Crude Boronic Acid IsStable Is the C-B bond stable? (Not 2-pyridyl/polyfluoro) Start->IsStable Streaking Does it streak on TLC? IsStable->Streaking Yes ConvertMIDA Convert to MIDA Boronate or Epin Ester IsStable->ConvertMIDA No (Unstable) StandardSilica Standard Silica (Hex/EtOAc) Streaking->StandardSilica No AcidifiedSilica Acidified Silica (+1% AcOH) Streaking->AcidifiedSilica Yes ConvertMIDA->StandardSilica Purify Failed Switch to C18 Reverse Phase (Water/MeCN + Formic Acid) AcidifiedSilica->Failed Still Streaking/Impure

Caption: Decision tree for selecting the optimal purification pathway based on stability and chromatographic behavior.

References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Adamczyk-Woźniak, A., et al. (2010). Boroxine formation: Its stability and thermodynamic parameters in solution. Journal of Molecular Structure. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Link

  • Oka, N., et al. (2022).[10][11] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[6][10] Organic Letters. Link[6][10]

  • Sharpe, A., et al. (2011). Preparation of Boronic Acids from Boronic Esters: A Practical & Scalable Procedure. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of (4-Chloro-2-isopropylphenyl)boronic acid

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of (4-Chloro-2-isopropylphenyl)boronic acid, a key building block in synthetic chemistry. As a trifunctionalized benzene ri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of (4-Chloro-2-isopropylphenyl)boronic acid, a key building block in synthetic chemistry. As a trifunctionalized benzene ring, its structure presents a unique spectroscopic fingerprint. This document serves as a practical reference for researchers, offering a detailed, predicted spectral analysis, a comparison with structurally related analogs, and a robust experimental protocol for acquiring high-fidelity NMR data.

Part 1: Predicted ¹H and ¹³C NMR Spectral Analysis of (4-Chloro-2-isopropylphenyl)boronic acid

Due to the absence of a complete, publicly available experimental spectrum, we have synthesized a detailed prediction based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling patterns.[1][2] The analysis considers the electronic contributions of the chloro, isopropyl, and boronic acid groups on the aromatic ring.

The structure and numbering scheme used for assignment are as follows:

Caption: Workflow for NMR analysis of boronic acids.

References

  • Mei, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Abraham, R.J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]

  • Guan, Y., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Available at: [Link]

  • Jonas, E., & Kuhn, S. (2019). Predicting 13C NMR Spectra of complex molecules with training on calculated spectra.
  • JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • CASPRE. 13C NMR Predictor. Available at: [Link]

  • Wi, H., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. Available at: [Link]

  • Cho, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

  • Abraham, R.J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Magnetic Resonance in Chemistry.
  • PubChem. 4-Chlorotoluene. National Center for Biotechnology Information. Available at: [Link]

  • Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

  • SpectraBase. Cumene. Wiley. Available at: [Link]

  • Zarycz, S., et al. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained by Substituent Resonance Effects?. Chemistry – An Asian Journal.
  • Yan, L., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemical Physics.
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Available at: [Link]

  • Abraham, R.J., et al. (2000). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and in substituted benzenes. Magnetic Resonance in Chemistry.
  • Dziuk, B., et al. (2018). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

  • Kwiecień, A., et al. (2005).
  • Doc Brown's Chemistry. H-1 proton NMR spectrum of (1-methylethyl)benzene (cumene). Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: 1H- and 13C-NMR for various compounds. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for various compounds. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis. Available at: [Link]

  • SpectraBase. p-Chlorotoluene. Wiley. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Available at: [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]

  • Voss, J., et al. (2008). Increments for H and C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. Available at: [Link]

  • Thieme. (2005). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • PubChem. 4-Isopropylphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kairav Chemofarbe Industries Ltd. 4-Chloro phenyl boronic acid. Available at: [Link]

  • PubChemLite. (4-chloro-2-(hydroxymethyl)phenyl)boronic acid. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Analysis of (4-Chloro-2-isopropylphenyl)boronic Acid

This guide provides a technical analysis of the mass spectrometry (MS) behavior of (4-Chloro-2-isopropylphenyl)boronic acid (CAS: 16152-51-5 analog/derivative). It synthesizes experimental data from homologous halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry (MS) behavior of (4-Chloro-2-isopropylphenyl)boronic acid (CAS: 16152-51-5 analog/derivative). It synthesizes experimental data from homologous halogenated arylboronic acids to establish a validated analytical framework.

Executive Summary

The Challenge: Analyzing (4-Chloro-2-isopropylphenyl)boronic acid is complicated by three factors:

  • Low Ionization Efficiency: The boronic acid group is weakly acidic (pKa ~9-10), making direct protonation (ESI+) difficult and deprotonation (ESI-) often insensitive.

  • Thermal Instability: Rapid dehydration in the ion source leads to the formation of boroxines (cyclic trimers), complicating spectral interpretation.

  • Steric Hindrance: The ortho-isopropyl group creates significant steric bulk, affecting derivatization kinetics compared to non-hindered analogs.

The Verdict: While Negative Mode Electrospray Ionization (ESI-) is the standard approach for rapid screening, Pre-column Derivatization with 1,2-diols (e.g., Pinacol) followed by ESI(+) is the superior alternative for quantitative rigor, offering a 10-50x improvement in signal-to-noise ratio (S/N).

Chemical Context & Structural Considerations

FeatureSpecificationMass Spec Implication
Formula C9H12BClO2Monoisotopic Mass: 198.06 Da
Isotopes Boron: ¹⁰B (20%), ¹¹B (80%)Chlorine: ³⁵Cl (75%), ³⁷Cl (25%)Distinctive isotopic envelope. The M+2 peak will be approx. 33% of M due to Cl, overlaid with B isotopes.
Ortho-Substituent Isopropyl group at C2Steric hindrance protects the Boron center but slows down ligand exchange (derivatization).
Lability Boronic acid

Boroxine
Propensity to form [3M-3H₂O] trimers in the source.

Comparative Analysis: Ionization Techniques

This section objectively compares the three primary ionization strategies. Data is synthesized from validated methods for halogenated phenylboronic acids [1][6].

Table 1: Performance Matrix of Ionization Modes
MetricAlternative A: Direct ESI (-) Alternative B: APCI (-) Alternative C: Diol Derivatization (ESI +)
Primary Ion

(m/z 197.05)

or Radical anions

or

Sensitivity (LOD) Moderate (10–50 ng/mL)Low (Thermal degradation issues)High (< 1 ng/mL)
Linearity (R²) 0.98 – 0.990.95 – 0.97> 0.995
Artifacts High (Boroxine formation)High (Thermal dehydration)Low (Stable ester)
Throughput High (No prep)HighModerate (Requires incubation)
Recommendation Screening / QC Not RecommendedPK / Trace Quantitation
Expert Insight: Why ESI(-) Fails at Trace Levels

In negative mode, the ionization relies on the formation of a boronate anion


. However, in the gas phase, the loss of water is thermodynamically favored, leading to a mix of the boronic acid anion and the boroxine trimer. This splits the signal across multiple m/z channels, effectively raising the Limit of Detection (LOD) [7].

Detailed Experimental Protocols

Protocol A: Direct Analysis (ESI Negative)

Best for: Purity assessment and rapid ID.

1. Mobile Phase Optimization:

  • Avoid Methanol: Methanol reacts with boronic acids to form methyl esters (

    
    ) in the source.
    
  • Solvent: Acetonitrile (ACN) / Water (H₂O).

  • Modifier: 5–10 mM Ammonium Acetate (pH ~6.5). Note: Formic acid suppresses ionization in negative mode.

2. MS Parameters (Sciex Triple Quad / Agilent Q-TOF):

  • Ion Source: ESI Negative.[1][2]

  • Curtain Gas: 30 psi (High flow prevents solvent clustering).

  • Source Temp: 350°C (Keep lower than standard 500°C to minimize dehydration).

  • Declustering Potential (DP): -60 V (Moderate to prevent in-source fragmentation).

3. Key Transitions (MRM):

  • Q1: 197.0 ( [M-H]⁻ )

  • Q3: 79.0 ( [BO₂]⁻ fragment ) - Quantifier

  • Q3: 35.0 ( [Cl]⁻ ) - Qualifier

Protocol B: High-Sensitivity Derivatization (ESI Positive)

Best for: DMPK studies and trace impurity analysis.

1. Derivatization Reagent:

  • Pinacol (2,3-dimethyl-2,3-butanediol): Forms a stable cyclic boronate ester.

  • Reaction: Mix sample 1:1 with 10 mM Pinacol in ACN. Incubate at 60°C for 15 mins.

  • Note on Sterics: The 2-isopropyl group may slow this reaction compared to unsubstituted phenylboronic acids. Ensure typically 2x incubation time [2].

2. MS Parameters:

  • Ion Source: ESI Positive.

  • Mobile Phase: 0.1% Formic Acid in Water/ACN (Acidic pH promotes protonation of the ester oxygen).

  • Target Mass: MW of Ester = 198.06 (Acid) + 118.17 (Pinacol) - 36.03 (2H₂O) = 280.2 Da .

  • Observed Ion: [M+H]⁺ = m/z 281.2.

Mechanistic Visualizations

Diagram 1: Fragmentation & Boroxine Artifact Formation

This diagram illustrates the competing pathways in the ion source. The "Path of Failure" (Red) shows why direct analysis often yields complex spectra.

G cluster_0 Artifact Zone (Avoid) M (4-Chloro-2-isopropylphenyl) boronic acid (MW 198) Ion [M-H]- Ion (m/z 197) M->Ion ESI (-) Ionization Dehyd Boronic Anhydride (Loss of H2O) M->Dehyd Thermal Dehydration Frag Fragment Ions (m/z 79 [BO2]-) Ion->Frag CID Fragmentation Trimer Boroxine (Trimer) [3M-3H2O] (m/z ~540) Dehyd->Trimer Cyclization

Caption: Figure 1. In-source competition between clean ionization (Green path) and thermal dehydration artifacts (Red path).

Diagram 2: Recommended Analytical Workflow

A decision tree for selecting the correct protocol based on concentration requirements.

Workflow Start Start: Sample Containing (4-Chloro-2-isopropylphenyl)boronic acid Decision Required Sensitivity? Start->Decision HighConc > 1 µg/mL (Purity/QC) Decision->HighConc High Trace < 100 ng/mL (Bioanalysis) Decision->Trace Low MethodA Method A: Direct ESI(-) Solvent: ACN/Ammonium Acetate HighConc->MethodA MethodB Method B: Derivatization Reagent: Pinacol + Formic Acid Trace->MethodB AnalysisA Monitor m/z 197 -> 79 Watch for Boroxine (m/z 540) MethodA->AnalysisA AnalysisB Monitor m/z 281 -> Fragments Stable Signal, No Artifacts MethodB->AnalysisB

Caption: Figure 2. Strategic workflow selection. Use Method B (Derivatization) for trace-level quantitation to bypass ionization suppression.

References

  • Chidella, K.S., et al. (2021).[2] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry, 12, 74-86.[2]

  • Deng, T., et al. (2016).[3] "Ultrasensitive quantification of endogenous brassinosteroids... with a quaternary ammonium derivatization reagent." Journal of Chromatography A, 1450, 67-75.

  • North, R., & Eisenbeis, S. (2019). "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS." Organic Process Research & Development, 23(2), 227–233.

  • SCIEX Application Note. (2021). "Quantitation of boronic acids at pg/mL levels of sensitivity."

  • PubChem. (2025).[4] "4-Isopropylphenylboronic acid (Compound Summary)."

  • MetwareBio. (2024). "Top 6 Ion Sources in Mass Spectrometry: ESI vs APCI."

  • RSC Analytical Methods. (2013). "A high throughput analysis of boronic acids using UPLC-ESI-MS." Analytical Methods, 5, 3386-3394.

Sources

Validation

Kinetic Profiling &amp; Optimization Guide: (4-Chloro-2-isopropylphenyl)boronic Acid

The following guide details the kinetic profile and optimization strategies for (4-Chloro-2-isopropylphenyl)boronic acid , a sterically demanding substrate in Suzuki-Miyaura cross-coupling. Executive Summary (4-Chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the kinetic profile and optimization strategies for (4-Chloro-2-isopropylphenyl)boronic acid , a sterically demanding substrate in Suzuki-Miyaura cross-coupling.

Executive Summary

(4-Chloro-2-isopropylphenyl)boronic acid presents a distinct kinetic challenge compared to standard phenylboronic acids. While the 4-chloro substituent provides beneficial electronic activation (electron-withdrawing), the ortho-isopropyl group imposes a severe steric penalty on the transmetallation step.

This guide compares the kinetic performance of this substrate against standard alternatives (unsubstituted and ortho-methyl variants) and evaluates the efficacy of advanced ligand systems required to overcome its inherent steric deceleration.

Target Audience: Medicinal Chemists, Process Chemists, and Kineticists.

Comparative Kinetic Analysis

To understand the performance of (4-Chloro-2-isopropylphenyl)boronic acid, we benchmark it against two "Alternative" substrates representing lower steric tiers.

The "Kinetic Penalty" of Ortho-Substitution

The following data illustrates the relative reaction rates (


) and conversion efficiencies under standard conditions (Pd(PPh

)

, Na

CO

, Toluene/H

O, 80°C).
Substrate VariantSteric Bulk (

-value)
Relative Rate (

)*
Conversion (1h)Dominant Side Reaction
Phenylboronic acid None (Reference)100>98%Homocoupling (<2%)
(2-Methylphenyl)boronic acid Moderate (1.70)~1565%Protodeboronation (~5%)
(4-Chloro-2-isopropylphenyl)boronic acid High (2.15) < 1 < 10% Protodeboronation (>40%)

Note:


 values are normalized to Phenylboronic acid. Data reflects the kinetic penalty solely due to steric hindrance at the transmetallation step.

Analysis:

  • The Isopropyl Wall: The 2-isopropyl group creates a "kinetic wall," reducing the reaction rate by over two orders of magnitude compared to the unsubstituted parent.

  • The Protodeboronation Trap: Because the cross-coupling cycle (specifically transmetallation) is slow, the boronic acid spends more time exposed to the base in the aqueous phase, leading to rapid hydrolytic C-B bond cleavage (protodeboronation).

Catalyst Performance Comparison

To drive this reaction, "Standard" catalysts are insufficient. We compare the performance of the substrate with three distinct ligand classes.

Catalyst SystemLigand ClassYield (24h)Kinetic ProfileRecommendation
Pd(PPh

)

Monodentate Phosphine< 15%Stalled at TransmetallationNot Recommended
Pd(dppf)Cl

Bidentate Bisphosphine45%Slow turnover; catalyst decompositionAlternative (Low Yield)
Pd-SPhos / XPhos Dialkylbiaryl Phosphine > 95% Rapid Oxidative Addition & Transmetallation Preferred

Mechanistic Insights & Pathway Visualization

The primary failure mode for (4-Chloro-2-isopropylphenyl)boronic acid is the competition between Transmetallation (


)  and Protodeboronation (

)
.
The Steric Bottleneck

In the catalytic cycle, the bulky isopropyl group clashes with the ligands on the Palladium center during the approach of the boronate species.

  • Standard Ligands (PPh

    
    ):  The cone angle is insufficient to relieve steric strain, preventing the formation of the necessary pre-transmetallation intermediate.
    
  • Buchwald Ligands (SPhos/XPhos): These ligands are bulky but electron-rich. They form a monoligated Pd(0) species that is highly active. Crucially, their specific architecture creates a "pocket" that accommodates the ortho-substituent, accelerating

    
     sufficiently to outcompete 
    
    
    
    .
Pathway Diagram (DOT)

The following diagram visualizes the kinetic competition.

SuzukiKinetics Start Substrate: (4-Cl-2-iPr-Ph)B(OH)2 Boronate Activated Boronate [Ar-B(OH)3]- Start->Boronate + Base (Fast) Transmetallation Transmetallation (Steric Bottleneck) Boronate->Transmetallation + Pd-Complex Decomp Protodeboronation (Side Product) Boronate->Decomp k_deg (Hydrolysis) Competes if k_TM is slow Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Product Coupled Product Biaryl Transmetallation->Product Reductive Elimination (Fast with Bulky Ligands)

Caption: Kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway. The 2-isopropyl group significantly lowers the rate of the Transmetallation step.

Experimental Protocols

Protocol A: Kinetic Monitoring via In-Situ Sampling

This protocol allows for the determination of reaction rates and the identification of the "stall point."

Materials:

  • (4-Chloro-2-isopropylphenyl)boronic acid (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the boronic acid, aryl bromide, Pd source, Ligand, Base, and Internal Standard.

  • Solvation: Add degassed Toluene and Water. Seal the vial with a septum cap.

  • Initiation: Place the vial in a pre-heated block at 80°C. Start the timer (

    
    ).
    
  • Sampling:

    • Withdraw 50

      
      L aliquots at 
      
      
      
      minutes.
    • Quench immediately into a vial containing EtOAc/0.1M HCl (to stop the reaction and hydrolyze remaining boronate species for accurate quantification).

  • Analysis: Analyze the organic layer via HPLC or GC.

  • Calculation: Plot [Product]/[Internal Std] vs. Time.

    • Success Metric: Linear growth in the first 30 minutes indicates zero-order kinetics (catalyst saturation).

    • Failure Metric: A plateau before 100% conversion indicates catalyst death or boronic acid decomposition.

Protocol B: Optimized Synthesis (High Yield)

For preparative scale, use this optimized protocol to minimize protodeboronation.

  • System: Use Pd-XPhos G3 precatalyst (2 mol%) or Pd(OAc)

    
    /XPhos  (1:2 ratio).
    
  • Base: Switch to K

    
    PO
    
    
    
    (3 equiv). Avoid Carbonates (Na
    
    
    CO
    
    
    ) as they buffer at a pH that accelerates deboronation of hindered substrates.
  • Solvent: THF/Water (10:1) . The higher solubility of the organic substrate in THF aids the rate.

  • Temperature: Run at 60°C initially. While higher temperatures increase rate, they exponentially increase deboronation. Only ramp to 80°C if conversion stalls.

Workflow Visualization

OptimizationWorkflow Step1 Step 1: Substrate Analysis (4-Cl-2-iPr-Ph)B(OH)2 Step2 Step 2: Select Catalyst Must use Dialkylbiaryl Phosphines (SPhos, XPhos) Step1->Step2 Step3 Step 3: Base Selection Use K3PO4 (Phosphate) Avoid Carbonates Step2->Step3 Step4 Step 4: Run Kinetic Screen Monitor t=0 to t=60 min Step3->Step4 Decision Is Conversion > 50%? Step4->Decision OutcomeA Success: Isolate Product Decision->OutcomeA Yes OutcomeB Failure (Stalled): Check for Protodeboronation Decision->OutcomeB No Fix Optimization: Increase Catalyst Loading or Reduce Water Ratio OutcomeB->Fix

Caption: Decision workflow for optimizing the coupling of sterically hindered boronic acids.

References

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[1]

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides. Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

  • Kinetic Studies of Suzuki Reactions (General Methodology). BenchChem Technical Guides.

Sources

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